(Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide

Catalog No.
S13963463
CAS No.
M.F
C8H17N3O2
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimid...

Product Name

(Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide

IUPAC Name

N'-hydroxy-2-(3-methoxypiperidin-1-yl)ethanimidamide

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C8H17N3O2/c1-13-7-3-2-4-11(5-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)

InChI Key

BILXVQZOQOKTGL-UHFFFAOYSA-N

Canonical SMILES

COC1CCCN(C1)CC(=NO)N

Isomeric SMILES

COC1CCCN(C1)C/C(=N/O)/N

(Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide is a chemical compound characterized by its unique structure, which includes a hydroxyl group, a methoxy-substituted piperidine moiety, and an acetimidamide functional group. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

Typical for acetamides and hydroxylamines. Key reactions include:

  • Nucleophilic Substitution: The hydroxylamine group can undergo nucleophilic substitution reactions, potentially forming more complex derivatives.
  • Acid-Base Reactions: The presence of the hydroxyl group allows for acid-base interactions, which can influence solubility and reactivity.
  • Formation of Derivatives: By modifying the piperidine or acetimidamide portions, various derivatives can be synthesized, expanding the compound's utility in drug development.

Research indicates that (Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide exhibits biological activity that may be relevant for therapeutic applications. Its structural components suggest potential interactions with biological targets such as enzymes and receptors. Specific activities may include:

  • Antimicrobial Activity: Similar compounds have shown promise against various bacterial strains.
  • Anticancer Properties: Modifications of related compounds have demonstrated antiproliferative effects on cancer cell lines, indicating a potential for similar activity in this compound.

Synthesis of (Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide typically involves:

  • Starting Materials: The synthesis begins with commercially available piperidine derivatives and hydroxylamine.
  • Reaction Conditions: Standard conditions may include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

The compound holds potential applications in several fields:

  • Pharmaceuticals: As a candidate for drug development targeting specific diseases or conditions due to its biological activity.
  • Chemical Research: Useful as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Interaction studies focus on understanding how (Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide interacts with biological systems. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.
  • Cell Culture Experiments: Evaluating the compound's effects on cell viability and proliferation in vitro.

Several compounds share structural similarities with (Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N'-Hydroxy-2-(3-methoxyphenyl)acetimidamideHydroxylamine with methoxyphenylAntimicrobialLacks piperidine moiety
2-Amino-N-hydroxyacetamideAmino group instead of piperidineAnticancerSimpler structure
Hydroxylamine derivativesGeneral class of compoundsVaries widelyBroad range of activities

These comparisons highlight the unique combination of piperidine and hydroxylamine functionalities in (Z)-N'-hydroxy-2-(3-methoxypiperidin-1-yl)acetimidamide, which may confer distinct biological properties compared to its analogs.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

187.132076794 g/mol

Monoisotopic Mass

187.132076794 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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